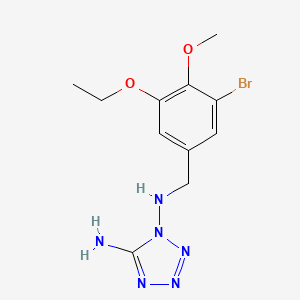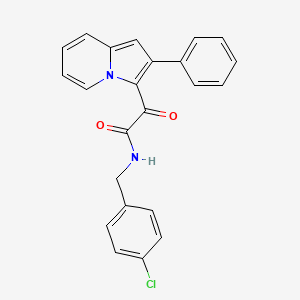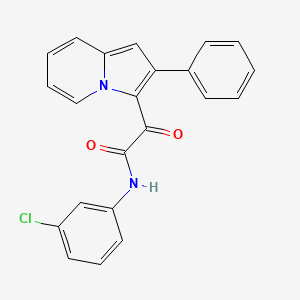![molecular formula C23H16Cl2N2O2 B4329111 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4329111.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide
Vue d'ensemble
Description
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the late 1990s as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in many important cellular processes, including immune response, cell growth, and differentiation.
Mécanisme D'action
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide is based on its ability to bind to the ATP-binding site of JAK2 and JAK3, thereby blocking their kinase activity and preventing the phosphorylation of STAT3 and other downstream targets. This leads to the inhibition of the JAK/STAT signaling pathway and the modulation of various cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in different cell types and tissues. It has been reported to inhibit cell growth and induce apoptosis in cancer cells, to modulate the immune response by regulating cytokine production, and to affect the differentiation of various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide is its specificity for JAK2 and JAK3, which makes it a valuable tool for studying the JAK/STAT signaling pathway in different cell types and tissues. However, like any other small molecule inhibitor, this compound has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are many possible future directions for the use of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide in scientific research. One of the most promising areas is the development of new JAK/STAT inhibitors based on the structure of this compound, with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the JAK/STAT signaling pathway in different diseases, such as cancer, autoimmune disorders, and inflammatory diseases, and the potential use of JAK/STAT inhibitors, including this compound, as therapeutic agents. Finally, the use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy, is also an area of active research.
Applications De Recherche Scientifique
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide has been extensively used in scientific research as a tool to investigate the JAK/STAT signaling pathway and its role in various cellular processes. It has been shown to inhibit the activity of JAK2 and JAK3, two important members of the JAK family, and to block the phosphorylation of STAT3 and other downstream targets.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-16-7-5-15(6-8-16)13-27-14-20(19-3-1-2-4-21(19)27)22(28)23(29)26-18-11-9-17(25)10-12-18/h1-12,14H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBPKHCZIITJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-amino-6'-[(4-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329035.png)
![4'-amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329043.png)
![4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)

![ethyl 3-amino-5-(2-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4329072.png)
![4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4329073.png)


![methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate](/img/structure/B4329085.png)
![ethyl 5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329087.png)
![3-[6-amino-5-cyano-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl]benzoic acid](/img/structure/B4329092.png)
![2-tert-butyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B4329096.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329126.png)